endogenous nitroxyl (HNO) production pathways
endogenous nitroxyl (HNO) production pathways
An In-depth Technical Guide to Endogenous Nitroxyl (HNO) Production Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxyl (HNO), also known as azanone, is the one-electron reduced and protonated sibling of the well-studied signaling molecule, nitric oxide (NO).[1] Despite their structural similarity, HNO exhibits a unique chemical reactivity and distinct pharmacological profile, making it a molecule of significant interest in physiology and drug development.[2][3] While the therapeutic potential of HNO donors is being actively explored, particularly for conditions like heart failure, the definitive pathways of its endogenous production and regulation remain an intense area of investigation.[3][4] The inherent reactivity of HNO, especially its rapid dimerization and reactions with thiols and heme proteins, has historically complicated its detection and the confirmation of its biological sources.[1][5][6] However, recent advancements in detection methodologies have begun to shed light on several plausible enzymatic and non-enzymatic routes for its formation in vivo.[1][4][5]
This technical guide provides a comprehensive overview of the core proposed pathways for endogenous HNO production. It summarizes key quantitative data, details relevant experimental methodologies, and presents visual diagrams of the primary signaling and experimental workflows to serve as a resource for professionals in the field.
Proposed Endogenous HNO Production Pathways
The formation of HNO in biological systems is thought to occur through several distinct mechanisms, which can be broadly categorized as enzymatic and non-enzymatic pathways.
Nitric Oxide Synthase (NOS)-Mediated Pathways
Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO) from L-arginine.[7][8] There are three main isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[7][9] The canonical NOS reaction involves the five-electron oxidation of L-arginine to produce NO and L-citrulline, with Nω-hydroxy-L-arginine (NOHA) as a stable intermediate.[10]
It has been proposed that under specific conditions, particularly when the essential cofactor tetrahydrobiopterin (BH4) is limited, NOS can "uncouple" and may produce HNO.[5][11][12] In this scenario, the oxidation of the NOHA intermediate may proceed differently, leading to the formation of HNO instead of NO.[10][11] Superoxide dismutase (SOD) has also been observed to enhance the production of free NO from NOS-catalyzed L-arginine oxidation, potentially by accelerating the conversion of an intermediate like HNO to NO.[13]
Reduction of Nitric Oxide (NO)
While the direct one-electron reduction of NO to HNO is thermodynamically unfavorable under standard biological conditions, several biologically relevant molecules have been shown to mediate this conversion.[2][14]
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Reaction with Thiols: One of the most studied non-enzymatic pathways is the reaction of NO with thiols (RSH), such as glutathione (GSH).[15][16] This reaction proceeds through a free radical adduct (RSNOH•) which can then react with a second NO molecule to yield HNO and an S-nitrosothiol (RSNO).[15][16] The resulting RSNO can further react with another thiol molecule to produce a second molecule of HNO and a disulfide (RSSR).[15]
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Reaction with Other Reductants: Other endogenous reducing agents have also been proposed to convert NO to HNO. These include hydrogen sulfide (H2S), ascorbic acid (Vitamin C), and various aromatic alcohols like tyrosine.[1][4][14][16] The reaction between NO and H2S has gained particular attention as a potential physiological source of HNO.[1][17]
Oxidation of Hydroxylamine Derivatives
Oxidative pathways starting from more reduced nitrogen species are also considered plausible sources of HNO.
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Oxidation of Hydroxylamine (NH₂OH): Heme proteins, such as myoglobin and catalase, can catalyze the oxidation of hydroxylamine to generate HNO, particularly in the presence of hydrogen peroxide (H₂O₂).[5][12][18] The heme protein is first oxidized by H₂O₂ to a high-valence ferryl species (Compound I), which then reacts with hydroxylamine to produce HNO.[12][18]
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Oxidation of NOHA: The NOS intermediate Nω-hydroxy-L-arginine (NOHA) can also be oxidized by peroxidases to form HNO, representing a potential intersection between enzymatic and oxidative pathways.[11][19]
Other Potential Pathways
Several other enzymatic systems have been implicated in HNO production in vitro, although their physiological relevance is still under investigation.[1]
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Cytochrome P450 (CYP450): These heme-containing monooxygenases are primarily known for their role in metabolizing xenobiotics and endogenous compounds.[20][21] Some studies suggest they may be involved in nitrogen oxide metabolism that could lead to HNO.
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Xanthine Oxidase: This enzyme has been reported to generate HNO through the reduction of NO.[22]
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Mitochondrial Respiration: Reduction of NO by components of the mitochondrial electron transport chain, such as cytochrome c, has been proposed as another potential source.[22]
Quantitative Data on HNO Production
Quantifying endogenous HNO production is challenging. Most available data comes from in vitro experiments measuring the kinetics of specific reactions proposed to generate HNO.
| Pathway / Reaction | Reactants | Rate Constant (k) | Conditions | Reference |
| NO Reduction | NO + Glutathione (GSH) | ~10 M⁻¹s⁻¹ (effective) | Anaerobic, pH 7.4 | --INVALID-LINK--[15] |
| NO + Cysteine | ~60 M⁻¹s⁻¹ (effective) | Anaerobic, pH 7.4 | --INVALID-LINK--[15] | |
| NO + H₂S | Not yet reported directly, but reaction is confirmed | pH dependent | --INVALID-LINK--[4][14] | |
| NO + Ascorbic Acid | ~0.1 M⁻¹s⁻¹ (effective) | pH 7.4 | --INVALID-LINK--[14] | |
| HNO Dimerization | HNO + HNO | 8 x 10⁶ M⁻¹s⁻¹ | Aqueous solution | --INVALID-LINK--[2] |
| HNO Reaction | HNO + O₂ | ~3 x 10³ M⁻¹s⁻¹ | Aqueous solution | --INVALID-LINK--[1] |
| NO Production (for context) | NOS-dependent | 0.95-0.96 µmol·kg⁻¹·h⁻¹ (whole body) | In vivo, human | --INVALID-LINK--[23] |
| Endothelial Cells | 6.8 x 10⁻¹⁴ µmol·µm⁻²·s⁻¹ (estimated) | Mathematical model | --INVALID-LINK--[24] |
Note: Effective rate constants for NO reduction often reflect complex, multi-step reactions and are not simple bimolecular rate constants.
Experimental Protocols for HNO Detection
Due to its transient nature, detecting endogenous HNO requires sensitive and selective methods.[1][5] Common strategies include trapping agents, fluorescent probes, and electrochemical sensors.[1][6][25]
Protocol: Real-Time HNO Detection in Living Cells Using a Chemiluminescent Probe
This protocol is a generalized methodology based on the use of advanced chemiluminescent probes, such as HNOCL-1, for the quantitative, real-time monitoring of HNO.[17]
Objective: To measure the rate and quantity of HNO produced in cultured cells following stimulation.
Materials:
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Cultured cells (e.g., HeLa, smooth muscle cells)
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Cell culture medium (e.g., DMEM)
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Phosphate-buffered saline (PBS), pH 7.4
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Chemiluminescent probe for HNO (e.g., HNOCL-1), stock solution in DMSO
-
Reagents to stimulate HNO production (e.g., Na₂S for H₂S and an NO donor like DEA NONOate)
-
Luminometer or microscope equipped with a sensitive photon-counting camera
Methodology:
-
Cell Culture: Plate cells in an appropriate format (e.g., 96-well plate for luminometer, glass-bottom dish for microscopy) and grow to desired confluency.
-
Probe Loading:
-
Remove growth medium and wash cells gently with pre-warmed PBS (pH 7.4).
-
Incubate cells with the chemiluminescent probe (e.g., 20 µM HNOCL-1) in PBS or imaging buffer for 30 minutes at 37°C, protected from light.
-
-
Baseline Measurement:
-
Place the plate or dish into the luminometer or onto the microscope stage, maintained at 37°C.
-
Record the baseline chemiluminescence for 2-5 minutes to ensure signal stability.
-
-
Stimulation of HNO Production:
-
Inject the stimulating agents (e.g., Na₂S and DEA NONOate) into the buffer.
-
Immediately begin recording the chemiluminescent signal over time. The reaction of the probe with HNO generates light, and the intensity is proportional to the rate of reaction.
-
-
Data Acquisition:
-
Record the light emission continuously for a desired period (e.g., 30-60 minutes). The data will be a trace of luminescence intensity versus time.
-
-
Data Analysis and Quantification:
-
The raw luminescence trace represents the rate of the probe-HNO reaction.
-
To convert this to HNO concentration, a kinetics-based approach is used.[17] This involves solving a differential equation that accounts for the rate of the probe-HNO reaction (determined independently), the rate of light emission from the product, and the known rates of HNO self-consumption and reaction with other species.[17]
-
This analysis allows for the reconstruction of the real-time concentration profile of free HNO in the sample.[17]
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Conclusion
The endogenous production of nitroxyl, a reactive nitrogen species with distinct and potent biological activities, is a critical area of ongoing research. While a definitive, regulated enzymatic pathway akin to canonical NO synthesis has yet to be unequivocally established in vivo, substantial in vitro evidence points to several plausible sources.[11][26] These include the uncoupling of nitric oxide synthase, the reduction of nitric oxide by thiols and other biological reductants, and the oxidation of hydroxylamine derivatives by heme proteins.[1][5] The development of increasingly sophisticated detection tools is enabling researchers to probe these pathways with greater precision, moving the field closer to understanding how, where, and when HNO is produced in physiological and pathophysiological contexts. A full elucidation of these pathways is paramount for harnessing the therapeutic potential of HNO signaling.
References
- 1. Recent Advances in the Chemical Biology of Nitroxyl (HNO) Detection and Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry of HNO: Mechanisms and Reaction Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azanone (HNO): generation, stabilization and detection - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02236A [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
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- 8. Human Nitric Oxide Synthase—Its Functions, Polymorphisms, and Inhibitors in the Context of Inflammation, Diabetes and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic function of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Chemical Biology of HNO Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative HNO Formation Mechanisms from NH2OH via Two Different Heme Proteins and Effects from Hemes, Nearby Residues, and Protein Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formation of free nitric oxide from l-arginine by nitric oxide synthase: direct enhancement of generation by superoxide dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
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- 16. researchgate.net [researchgate.net]
- 17. A Chemiluminescent Probe for HNO Quantification and Real-time Monitoring in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Frontiers | The Chemistry of HNO: Mechanisms and Reaction Kinetics [frontiersin.org]
- 20. youtube.com [youtube.com]
- 21. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nitroxyl (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative aspects of nitric oxide production from nitrate and nitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Estimation of nitric oxide production and reaction rates in tissue by use of a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Azanone (HNO): generation, stabilization and detection - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 26. pure.johnshopkins.edu [pure.johnshopkins.edu]
